Anti-HBV Potency: Chamaechromone vs. Quercetin vs. Adefovir in HBsAg and HBeAg Suppression
In HepG2.2.15 cells stably transfected with the HBV genome, chamaechromone inhibits HBsAg secretion with an IC50 of 0.65 µM and HBeAg secretion with an IC50 of 13.42 µM, while also suppressing HBV DNA replication (IC50 = 0.70 µM) [1]. In a separate study using the same HepG2.2.15 cell model, quercetin—a widely studied flavonoid comparator—suppressed HBsAg secretion with an IC50 of approximately 6 mg/L (~19.9 µM) [2]. The nucleotide analog adefovir, a clinical HBV therapeutic, exhibits an IC50 of 0.7 µM against HBV in HepG2.2.15 cells . Chamaechromone thus demonstrates HBsAg inhibitory potency equivalent to adefovir and approximately 30-fold greater than quercetin.
| Evidence Dimension | Inhibition of HBsAg secretion |
|---|---|
| Target Compound Data | IC50 = 0.65 µM |
| Comparator Or Baseline | Quercetin: IC50 ~19.9 µM; Adefovir: IC50 = 0.7 µM |
| Quantified Difference | ~30-fold more potent than quercetin; comparable to adefovir |
| Conditions | HepG2.2.15 cells (HBV genome stably transfected) |
Why This Matters
For antiviral screening programs or HBV research, chamaechromone offers nucleoside analog-like potency with a distinct natural product scaffold, enabling complementary mechanism-of-action studies without the synthetic complexity of clinical antivirals.
- [1] TargetMol. Chamaechromone product datasheet: HBsAg IC50 = 0.65 µM, HBeAg IC50 = 13.42 µM, HBV DNA IC50 = 0.70 µM. View Source
- [2] Guo Q, et al. Anti-hepatitis B virus activity of wogonin in vitro and in vivo. Antiviral Research. 2007;74(1):16-24 (citing quercetin data). View Source
